molecular formula C7H4N2O6 B106923 3,5-Dinitrobenzoic acid CAS No. 99-34-3

3,5-Dinitrobenzoic acid

Cat. No.: B106923
CAS No.: 99-34-3
M. Wt: 212.12 g/mol
InChI Key: VYWYYJYRVSBHJQ-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid is an organic compound with the chemical formula C₇H₄N₂O₆. It is a yellow or colorless crystalline solid that is primarily used in the identification of various organic substances, especially alcohols, by derivatization. This compound is also known for its role as a corrosion inhibitor and its applications in photography .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzoic acid is typically synthesized through the nitration of benzoic acid. The process involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is carried out at temperatures between 80°C and 135°C. .

    Industrial Production Methods: Industrially, the nitration process is similar but optimized for larger scales.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3,5-Diaminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Table 1: Comparison of pKa Values

CompoundpKa
3,5-Dinitrobenzoic Acid2.82
Benzoic Acid4.20
3-Nitrobenzoic Acid3.47

Organic Synthesis

DNBA is extensively used for the derivatization of alcohols and amines. The compound reacts with these functional groups in the presence of sulfuric acid to form derivatives that are easier to crystallize and analyze. This property is particularly advantageous for identifying alcohol components in esters by determining the melting points of the resulting derivatives .

Fluorescence Spectroscopy

A study investigated the interaction between DNBA and bovine serum albumin (BSA) using fluorescence spectroscopy. The results indicated that DNBA quenches the intrinsic fluorescence of BSA through a static quenching process, revealing a binding constant (K) of 7.08×1067.08\times 10^6 and a binding distance of approximately 4.17 nm . This interaction suggests potential applications in drug delivery systems where BSA acts as a carrier.

Antifungal Activity

Research has demonstrated that derivatives of DNBA exhibit antifungal properties against various Candida species. For instance, ethyl 3,5-dinitrobenzoate showed significant antifungal activity with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans . This suggests that DNBA derivatives could be developed as novel antifungal agents.

Explosives Research

DNBA has been incorporated into energetic complexes that demonstrate favorable detonation properties and insensitivity to shock. These complexes can act as combustion promoters for other explosives like RDX, enhancing their thermal decomposition rates .

Electrochemical Studies

The electrochemical reduction mechanisms of DNBA have been studied using voltammetric techniques at glassy carbon electrodes. Understanding these mechanisms is crucial for developing sensors and other electrochemical devices .

Analytical Chemistry

In analytical chemistry, DNBA serves as a matrix for ambient mass spectrometry techniques due to its ability to suppress background noise during lipid profiling and contaminant analysis in food products .

Case Study 1: Interaction with BSA

In a detailed study examining the interaction between DNBA and BSA, researchers utilized fluorescence spectroscopy to analyze binding dynamics. The findings revealed significant conformational changes in BSA upon binding with DNBA, indicating its potential as a tool for studying protein interactions in biological systems .

Case Study 2: Antifungal Derivatives

A series of experiments were conducted to evaluate the antifungal activity of various esters derived from DNBA against Candida species. The results highlighted that specific structural modifications could enhance antifungal efficacy, paving the way for new therapeutic options in treating fungal infections .

Comparison with Similar Compounds

    4-Nitrobenzoic Acid: Similar to 3,5-dinitrobenzoic acid but with only one nitro group.

    3-Nitrobenzoic Acid: Another related compound with a single nitro group.

Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly increase its acidity and reactivity compared to its mono-nitro counterparts. This makes it particularly useful in forming derivatives with higher melting points, aiding in the identification and characterization of various organic substances .

Biological Activity

3,5-Dinitrobenzoic acid (DNBA) is an aromatic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, properties, and various biological applications, including its roles in antifungal activity, photochemical reactions, and as a reagent in organic synthesis.

This compound is synthesized through the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid. This process yields high purity, with approximately 98% yield when starting from 3-nitrobenzoic acid. The compound appears as a yellowish solid and exhibits stronger acidity than benzoic acid due to the electron-withdrawing effects of the nitro groups (pKa = 2.82) .

1. Antifungal Activity

Recent studies have identified various derivatives of this compound that exhibit significant antifungal properties. For instance:

  • Ethyl 3,5-dinitrobenzoate demonstrated potent antifungal activity against Candida albicans (MIC = 125 µg/mL), Candida krusei (MIC = 100 µg/mL), and Candida tropicalis (MIC = 500 µg/mL). The mechanism of action involves interference with ergosterol synthesis, a critical component of fungal cell membranes .
  • Table: Antifungal Activity of DNBA Derivatives
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Ethyl 3,5-dinitrobenzoateCandida albicans125 µg/mL
Ethyl 3,5-dinitrobenzoateCandida krusei100 µg/mL
Ethyl 3,5-dinitrobenzoateCandida tropicalis500 µg/mL

Recent research has highlighted the photochemical behavior of DNBA derivatives. A notable study discovered that 2-chloro-3,5-dinitrobenzoic acid acts as a photochemical deprenylase for i6A RNA modifications. This reaction selectively converts substituents into ozonides that release adenine upon hydrolysis, indicating potential therapeutic applications in RNA modification .

3. Organic Synthesis

In organic chemistry, DNBA is utilized as a reagent for the derivatization of alcohols and amines. The reaction with DNBA allows for the formation of stable derivatives that can be easily crystallized and identified by their melting points. This property is particularly useful in the analysis of compounds with low melting points .

Case Study: Antifungal Efficacy

In a study published in the Journal of Antibiotics, researchers explored the antifungal efficacy of various DNBA derivatives. The results indicated that compounds with shorter alkyl chains exhibited enhanced activity due to improved membrane penetration and interaction with fungal cell components .

Case Study: RNA Modification Modulation

Another significant study investigated the use of photochemical methods to modulate RNA modifications using DNBA derivatives. The findings suggest that these compounds could serve as novel tools for understanding RNA biology and developing targeted therapies .

Q & A

Q. Basic: What are the standard synthetic routes for 3,5-dinitrobenzoic acid, and how do reaction conditions influence purity?

This compound is synthesized via nitration of benzoic acid. The reaction typically employs a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C to prevent over-nitration). Post-reaction, the product is purified by recrystallization from ethanol or acetic acid, yielding a melting point of 204–208°C . Key factors affecting purity include:

  • Nitration sequence : Direct nitration of benzoic acid avoids side products from alternative precursors.
  • Temperature control : Excessive heat promotes dinitration but risks decomposition.
  • Solvent selection : Ethanol recrystallization removes mono-nitro byproducts.

Methodology :

  • Derivatization : React alcohol with 3,5-dinitrobenzoyl chloride in pyridine.
  • Detection : HPLC or GC-MS with UV/Vis or mass-spectral analysis.

Q. Basic: What solvents are optimal for dissolving this compound in experimental workflows?

The compound is sparingly soluble in water (1.35 g/L at 25°C) but dissolves well in polar aprotic solvents:

  • Ethanol : 50 mg/mL
  • Methanol : ~60 mg/mL
  • Dimethyl sulfoxide (DMSO) : Forms stable co-crystals for crystallography .

Note : Solubility in alcohols decreases with longer carbon chains due to reduced polarity .

Q. Basic: What safety protocols are critical when handling this compound in mixed-reagent systems?

It is classified as harmful (H302, H315, H319) and ecotoxic (H411). Essential precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste disposal : Neutralize with bicarbonate before discarding as hazardous waste .

Q. Advanced: How do proton disorder and hydrogen-bonding motifs in this compound dimers affect crystal packing?

X-ray studies reveal that the carboxylic acid groups form centrosymmetric dimers via O–H···O hydrogen bonds (2.65 Å). However, proton disorder arises in polymorphs due to competing nitro-group interactions, impacting lattice stability. For example:

  • Disordered protons reduce thermal stability (DSC shows broad endotherms at 205°C).
  • Co-crystallization with DMSO introduces S=O···H–O hydrogen bonds, altering unit-cell parameters (orthorhombic Pbca, a = 10.0156 Å, b = 12.0767 Å) .

Design Workflow :

Screen co-formers using solvent-drop grinding.

Validate stoichiometry via DSC (ΔH fusion ~120 J/g).

Characterize via FTIR (C=O stretch shifts from 1700 → 1685 cm⁻¹).

Q. Advanced: What role does this compound play in retrosynthetic analysis of bioactive molecules?

Its nitro groups act as directing groups in Pd-catalyzed cross-couplings , enabling synthesis of poly-substituted aromatics. For example:

  • Suzuki coupling : Forms biaryl intermediates for kinase inhibitors.
  • Nitro reduction : Yields 3,5-diaminobenzoic acid for dendrimer scaffolds .

Properties

IUPAC Name

3,5-dinitrobenzoic acid
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InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)
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InChI Key

VYWYYJYRVSBHJQ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
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Molecular Formula

C7H4N2O6
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Related CAS

57542-56-0 (silver salt)
Record name 3,5-Dinitrobenzoic acid
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DSSTOX Substance ID

DTXSID7059195
Record name 3,5-Dinitrobenzoic acid
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Molecular Weight

212.12 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,5-Dinitrobenzoic acid
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Vapor Pressure

0.00000141 [mmHg]
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CAS No.

99-34-3
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